![molecular formula C8H21N3 B1336417 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- CAS No. 61877-80-3](/img/structure/B1336417.png)
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-
Overview
Description
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- is an organic compound with the molecular formula C5H14N2. It is also known by other names such as N,N,N’-Trimethylethylenediamine and 2-(Dimethylamino)-N-methylethylamine . This compound is a colorless liquid with a characteristic amine odor and is used in various chemical synthesis processes.
Preparation Methods
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- can be synthesized through several methods. One common synthetic route involves the methylation of ethylenediamine using methyl iodide or methyl sulfate under basic conditions . The reaction typically proceeds as follows:
NH2CH2CH2NH2+3CH3I→(CH3)2NCH2CH2N(CH3)2+3HI
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions often include elevated temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized by strong oxidizing agents to form corresponding oxides or nitroso compounds.
Reduction: It can be reduced to simpler amines under appropriate conditions.
Substitution: As a nucleophilic amine, it can participate in nucleophilic substitution reactions, such as acylation and alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Molecular Information
- Molecular Formula : C8H21N3
- Molecular Weight : 159.275 g/mol
- CAS Number : 61877-80-3
Chemistry
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- is widely used as a precursor in the synthesis of novel surfactants and organic compounds. Its ability to undergo nucleophilic substitution makes it an essential reagent in organic synthesis.
Table 1: Chemical Reactions Involving 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]-
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of oxides or nitroso compounds | Potassium permanganate |
Reduction | Conversion to simpler amines | Lithium aluminum hydride |
Substitution | Nucleophilic substitution (acylation/alkylation) | Various alkyl halides |
Biology
In biological research, this compound serves as a building block for synthesizing biologically active molecules. Its structural features allow for modifications that enhance biological activity and selectivity.
Case Study: Ethylenediamine-based Anticancer Compounds
A study focused on ethylenediamine derivatives revealed their potential as farnesyltransferase inhibitors, which are crucial in cancer treatment. These compounds exhibited significant inhibitory activity against mammalian farnesyltransferase, demonstrating the importance of structural modifications derived from 1,2-Ethanediamine .
Medicine
In medicinal chemistry, 1,2-Ethanediamine derivatives are involved in developing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Their nucleophilic nature allows them to interact with various biological targets effectively.
Example: Development of Pharmaceutical Intermediates
Research has shown that derivatives of this compound can be utilized to create more effective drugs by enhancing their pharmacokinetic properties through structural optimization .
Industrial Applications
The compound plays a significant role in the production of polymers, resins, and other industrial chemicals. Its versatility allows it to be used in various formulations that require specific chemical properties.
Table 2: Industrial Uses of 1,2-Ethanediamine Derivatives
Industry | Application |
---|---|
Polymer Production | Used as a curing agent in epoxy resins |
Surfactants | Precursor for synthesizing biodegradable surfactants |
Coatings | Component in protective coatings |
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- involves its ability to act as a nucleophile due to the presence of nitrogen atoms with lone pairs of electrons . These nitrogen atoms can interact with electrophilic centers in various chemical reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- can be compared with other similar compounds such as:
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): TMEDA is another ethylenediamine derivative with four methyl groups.
N,N-Dimethylethylenediamine: This compound has two methyl groups and is used in similar applications as a nucleophilic amine.
The uniqueness of 1,2-Ethanediamine, N,N,N’-trimethyl-N’-[2-(methylamino)ethyl]- lies in its specific structure, which provides distinct reactivity and applications compared to its analogs.
Biological Activity
1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- (CAS No. 61877-80-3), also known as N,N,N'-Trimethylethylenediamine, is an organic compound with significant biochemical properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₂₁N₃
- Molecular Weight : 159.27 g/mol
- CAS Number : 61877-80-3
1,2-Ethanediamine is characterized by its nucleophilic properties, enabling it to participate in various biochemical reactions such as nucleophilic substitutions and acylation reactions .
1,2-Ethanediamine exhibits a range of biochemical activities:
- Nucleophilic Reagent : The compound acts as a nucleophile, participating in substitution reactions that can modify proteins and enzymes. This modification can lead to changes in enzyme activity and cellular signaling pathways.
- Cellular Effects : It influences gene expression and cellular metabolism. The compound’s ability to bind with biomolecules allows it to alter the function of proteins involved in critical cellular processes .
The biological activity of 1,2-Ethanediamine can be attributed to its interaction with various biomolecules:
- Binding Interactions : The nitrogen atoms in the compound can form bonds with proteins and nucleic acids. This interaction can inhibit or activate enzymes depending on the specific context and concentration used .
- Temporal Stability : In laboratory settings, the compound remains stable under inert conditions at room temperature, which is crucial for experimental reproducibility.
Dosage Effects in Animal Models
Research indicates that the effects of 1,2-Ethanediamine vary significantly with dosage:
- Low Doses : At lower concentrations, it participates in biochemical reactions without causing significant toxicity.
- Higher Doses : Increased dosages may lead to cytotoxic effects or altered cellular functions. Specific studies are needed to establish a dose-response relationship for therapeutic applications .
Case Studies and Research Findings
Several studies have highlighted the biological activity of 1,2-Ethanediamine:
- Enzyme Modulation : A study demonstrated that 1,2-Ethanediamine could modulate the activity of certain enzymes involved in metabolic pathways. For instance, it was shown to enhance the activity of specific aminotransferases while inhibiting others .
- Antiproliferative Effects : In cancer research, derivatives of this compound have been explored for their potential antiproliferative effects on tumor cells. The mechanism involves the alteration of signaling pathways that regulate cell growth and apoptosis .
- Fluorescent Sensors : The compound has been utilized in the development of polyazapodands that serve as regulated fluorescent sensors. These sensors are employed for detecting various biomolecules due to their selective binding properties .
Summary Table of Biological Activities
Properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]-N,N'-dimethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21N3/c1-9-5-6-11(4)8-7-10(2)3/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIQJAYIOAMAEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433693 | |
Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61877-80-3 | |
Record name | 1,2-Ethanediamine, N,N,N'-trimethyl-N'-[2-(methylamino)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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